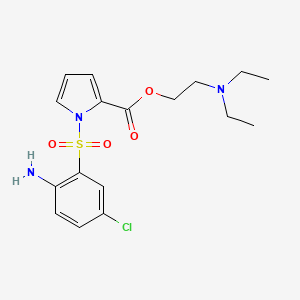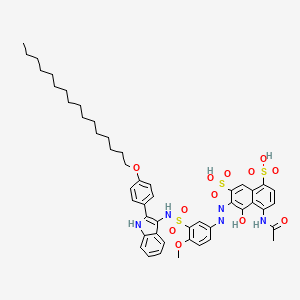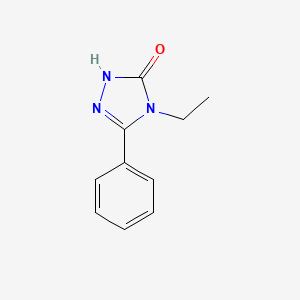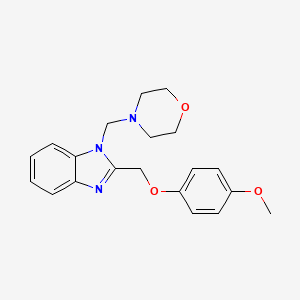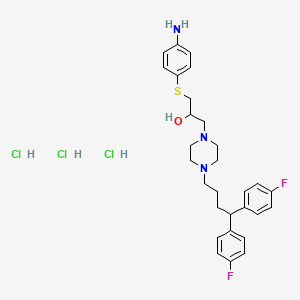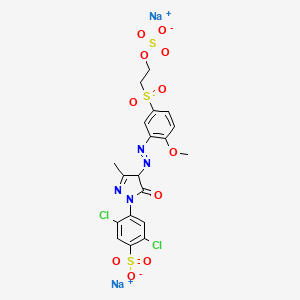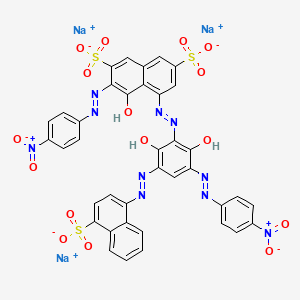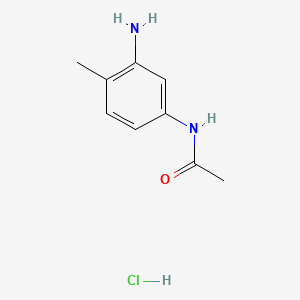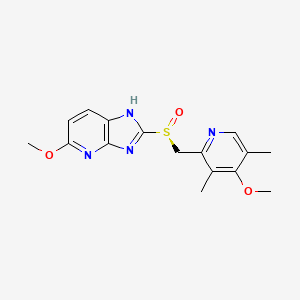
(S)-Tenatoprazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tenatoprazole is a proton pump inhibitor (PPI) that is used to reduce stomach acid production. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is particularly noted for its potential in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tenatoprazole typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridine ring and the introduction of the chiral center. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
化学反応の分析
Types of Reactions: (S)-Tenatoprazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can affect the nitrogen atoms in the pyridine ring.
Substitution: Common in the synthesis and modification of this compound, substitution reactions often involve halogenated intermediates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(S)-Tenatoprazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral synthesis and stereochemistry.
Biology: Investigated for its effects on cellular processes related to acid secretion.
Medicine: Primarily researched for its potential in treating acid-related disorders. Studies have also explored its role in preventing gastric mucosal damage.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
(S)-Tenatoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme, commonly known as the proton pump, in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, this compound effectively reduces acid secretion, providing relief from conditions like GERD and peptic ulcers. The molecular targets include the cysteine residues on the proton pump, leading to its inactivation.
類似化合物との比較
Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: Known for its rapid onset of action compared to other PPIs.
Esomeprazole: The S-enantiomer of omeprazole, offering improved efficacy in some patients.
Uniqueness: (S)-Tenatoprazole is unique due to its chiral nature, which can influence its pharmacodynamics and pharmacokinetics. Its specific stereochemistry may offer advantages in terms of potency and duration of action compared to its racemic counterparts.
特性
CAS番号 |
705968-86-1 |
|---|---|
分子式 |
C16H18N4O3S |
分子量 |
346.4 g/mol |
IUPAC名 |
5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m0/s1 |
InChIキー |
ZBFDAUIVDSSISP-DEOSSOPVSA-N |
異性体SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=CC(=N3)OC |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


